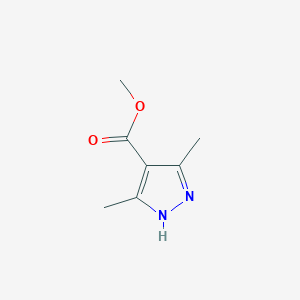

methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Description

The exact mass of the compound methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-6(7(10)11-3)5(2)9-8-4/h1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYULAOVKUFWMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372962 | |

| Record name | methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25016-18-6 | |

| Record name | Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25016-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Abstract

Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of diverse bioactive molecules. The pyrazole scaffold is a privileged structure, found in numerous approved therapeutic agents, attributable to its metabolic stability and versatile synthetic handles.[1] A comprehensive understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to effectively design, synthesize, and formulate new chemical entities. This guide provides a detailed examination of the core physicochemical characteristics of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, outlines robust experimental protocols for their determination, and discusses the implications of these properties for drug discovery applications.

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole nucleus, a five-membered diazole heterocycle, is a cornerstone in the development of modern pharmaceuticals.[1] Its unique electronic configuration and ability to participate in hydrogen bonding and other non-covalent interactions make it an ideal scaffold for targeting a wide range of biological targets, including protein kinases, which are crucial in oncology and inflammatory diseases.[2] Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate serves as a highly versatile intermediate, offering multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic profiles. The metabolic stability of the pyrazole ring is a significant advantage, often leading to improved drug-like properties.[1] This guide focuses exclusively on the foundational physicochemical properties that govern the behavior of this compound in experimental and biological systems.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical profile is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The key parameters for methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate are summarized below.

Summary of Physicochemical Data

| Property | Value | Source & Method |

| Molecular Formula | C₇H₁₀N₂O₂ | [3] |

| Molecular Weight | 154.17 g/mol | [3] |

| Melting Point (Tₘ) | 83 °C | Experimental[3] |

| Boiling Point (Tₑ) | 284.8 °C (Predicted for ethyl ester analog) | Predicted[4] |

| LogP (Octanol/Water) | ~0.5 - 1.2 | Predicted (based on isomers)[5][6] |

| Aqueous Solubility | Low to Moderate (Predicted) | Qualitative Prediction |

| pKa (Acidic) | ~12-13 (N-H proton) | Predicted |

| pKa (Basic) | ~1-2 (Pyridinic Nitrogen) | Predicted |

Predicted values are derived from computational models or data from closely related analogs and are intended for guidance. Experimental verification is strongly recommended.

Structural and Chemical Identity

-

IUPAC Name: methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

-

CAS Number: 40993-72-8

-

Chemical Structure:

-

SMILES: COC(=O)c1c(C)[nH]nc1C[3]

-

InChIKey: HYULAOVKUFWMCB-UHFFFAOYSA-N[3]

Experimental Determination of Key Properties

To ensure scientific integrity, protocols must be robust and self-validating. The following sections detail standard, reliable methodologies for determining the critical physicochemical properties of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Expertise & Causality: The melting point (Tₘ) is a fundamental indicator of a compound's purity and lattice energy. Differential Scanning Calorimetry (DSC) is the gold-standard technique, offering high precision and providing additional thermodynamic information, such as the enthalpy of fusion (ΔHfus).[7] Unlike traditional melting point apparatus, DSC measures the heat flow required to raise the sample temperature, revealing the exact temperature of the phase transition midpoint (Tₘ) and its associated energy.[8] This provides a more complete thermodynamic profile.[7]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate into a standard aluminum DSC pan.[9]

-

Reference Preparation: Use an identical, empty, hermetically sealed aluminum pan as the reference to ensure differential measurement is solely based on the sample's properties.[4]

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.[10]

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 120°C).[9]

-

-

Data Analysis: The melting point (Tₘ) is determined as the peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.

Workflow Diagram:

Caption: Workflow for Melting Point Determination using DSC.

Aqueous Solubility Determination via Shake-Flask Method

Expertise & Causality: Aqueous solubility is a critical determinant of bioavailability. Low solubility can severely limit drug absorption and lead to unreliable in vitro assay results.[1] The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[11] It involves creating a saturated solution and measuring the concentration of the dissolved compound, providing a definitive value that is crucial for lead optimization and formulation.[12]

Experimental Protocol:

-

Preparation: Add an excess amount of solid methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid ensures that equilibrium is reached at saturation.[13]

-

Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant without disturbing the solid material. Further clarify the aliquot by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.[1]

-

Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

-

Standard Curve: Prepare a standard curve of the compound in the same buffer to accurately quantify the concentration in the test sample.

Workflow Diagram:

Caption: Workflow for Aqueous Solubility via Shake-Flask Method.

Lipophilicity (LogP) Determination via RP-HPLC

Expertise & Causality: Lipophilicity, expressed as the logarithm of the partition coefficient (LogP), is a key indicator of a molecule's ability to cross biological membranes.[14] It profoundly influences ADME properties. While the shake-flask method is the direct standard, it can be time-consuming.[14] A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) based method offers a robust, high-throughput alternative that correlates well with shake-flask values.[14][15] The principle is that a compound's retention time on a nonpolar stationary phase is proportional to its lipophilicity.

Experimental Protocol:

-

System Setup: Use a C18 reverse-phase HPLC column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

-

Calibration: Prepare a set of 5-7 reference compounds with well-established LogP values that span the expected range of the test compound.[15]

-

Standard Analysis: Inject each reference standard and record its retention time (tᵣ). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

-

Calibration Curve: Calculate the capacity factor (k') for each standard using the formula: k' = (tᵣ - t₀) / t₀. Plot log(k') versus the known LogP values of the standards. A linear regression of this plot serves as the calibration curve.

-

Sample Analysis: Inject the methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate solution and determine its retention time and calculate its log(k').

-

LogP Calculation: Interpolate the LogP of the test compound from its log(k') value using the linear regression equation from the calibration curve.

Workflow Diagram:

Caption: Workflow for LogP Determination via RP-HPLC.

Implications for Research and Drug Development

The physicochemical properties of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate directly influence its utility and behavior in a drug discovery context.

-

Melting Point (83°C): This relatively low melting point indicates moderate crystal lattice energy. The compound is a solid at room temperature, which is convenient for handling, weighing, and storage.

-

Solubility: The presence of both hydrogen bond donors (N-H) and acceptors (N, C=O) suggests some potential for aqueous solubility, while the methyl groups and the heterocyclic ring contribute to its lipophilicity. The predicted low-to-moderate solubility is a critical parameter to manage. In drug discovery, poor solubility can hinder reliable screening results and lead to poor oral bioavailability. Formulation strategies or structural modifications may be necessary to address this.

-

Lipophilicity (LogP ~0.5-1.2): This predicted LogP range is favorable for drug-likeness. It suggests a good balance between aqueous solubility and lipid membrane permeability, which is essential for oral absorption and distribution to target tissues.

-

pKa: The pyrazole ring has two nitrogen atoms. The N-H proton is weakly acidic (predicted pKa ~12-13), meaning it will be predominantly neutral at physiological pH. The second, "pyridinic" nitrogen is weakly basic (predicted pKa ~1-2), meaning it will also be uncharged at physiological pH. The overall neutral character of the molecule at pH 7.4 aids in its ability to passively diffuse across cell membranes.

Conclusion

Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a valuable scaffold in medicinal chemistry, possessing a foundational physicochemical profile that is amenable to drug development. Its solid state, favorable predicted lipophilicity, and the metabolic stability inherent to the pyrazole core make it an attractive starting point for synthetic exploration. However, careful experimental determination of its aqueous solubility is crucial for any drug discovery program. The protocols and insights provided in this guide offer a robust framework for researchers to accurately characterize this compound, enabling more informed decisions in the design and development of novel therapeutics.

References

-

Bhawna, P., & Bharghav, G. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

-

Abou-Zaid, N. A., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved January 21, 2026, from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 21, 2026, from [Link]

-

Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved January 21, 2026, from [Link]

-

Souza, J., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1). [Link]

- (Placeholder for additional reference if needed)

- (Placeholder for additional reference if needed)

-

CureFFI.org. (2016). Differential scanning calorimetry. Retrieved January 21, 2026, from [Link]

-

Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Retrieved January 21, 2026, from [Link]

-

Ayed, A., et al. (2017). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55262. [Link]

-

de Oliveira, M. A., et al. (2011). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Brazilian Journal of Pharmaceutical Sciences, 47(2). [Link]

-

Stenutz, R. (n.d.). methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate. Retrieved January 21, 2026, from [Link]

- (Placeholder for additional reference if needed)

-

PubChem. (n.d.). 1H-Pyrazole-4-carboxylic acid, 1,3-dimethyl-, methyl ester. Retrieved January 21, 2026, from [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. pubs.acs.org [pubs.acs.org]

- 3. methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate [stenutz.eu]

- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 5. Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 12491547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Pyrazole-4-carboxylic acid, 1,3-dimethyl-, methyl ester | C7H10N2O2 | CID 12654287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential scanning calorimetry [cureffi.org]

- 9. qualitest.ae [qualitest.ae]

- 10. scielo.br [scielo.br]

- 11. scielo.br [scielo.br]

- 12. enamine.net [enamine.net]

- 13. bioassaysys.com [bioassaysys.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Foreword: The Pyrazole Core in Modern Drug Discovery

To the researchers, scientists, and drug development professionals who are at the forefront of innovation, the heterocyclic scaffold is your canvas. Among the vast palette of chemical motifs, the pyrazole ring system stands out for its remarkable versatility and profound impact on medicinal chemistry. Its presence in blockbuster drugs like the anti-inflammatory agent Celecoxib underscores its significance as a "privileged scaffold".[1][2] The specific arrangement of hydrogen bond donors, acceptors, and lipophilic regions within the pyrazole core allows for fine-tuned interactions with a multitude of biological targets, making it a cornerstone in the design of novel therapeutics.[3][4]

Synthesis and Purification: Establishing the Foundation

A robust structural analysis begins with a pure sample. The most common and logical approach to synthesizing the target compound is a two-step process: the formation of the pyrazole ring via a Knorr-type cyclocondensation, followed by esterification. This ensures high yields and predictable regiochemistry.

Logical Workflow: Knorr Cyclocondensation and Esterification

The synthesis hinges on the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][5] For our target, acetylacetone (a symmetrical dicarbonyl) is the ideal starting material, which simplifies the reaction as it avoids the formation of regioisomers upon reaction with hydrazine.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

-

Synthesis of 3,5-dimethyl-1H-pyrazole:

-

To a solution of acetylacetone (0.1 mol) in ethanol (50 mL), add hydrazine hydrate (0.1 mol) dropwise at room temperature.

-

Reflux the mixture for 3 hours.[6] The causality here is that the elevated temperature drives the condensation and subsequent cyclization to completion.

-

Remove the solvent under reduced pressure to yield crude 3,5-dimethyl-1H-pyrazole.[6]

-

-

Synthesis of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid:

-

Note: A more direct route involves starting with ethyl acetoacetate and a formylating agent to build the carboxylate into the precursor. However, if starting from 3,5-dimethyl-1H-pyrazole, an oxidation is required.

-

Dissolve 3,5-dimethyl-1H-pyrazole (0.1 mol) in 150 mL of water at 70°C.

-

Slowly add potassium permanganate (0.4 mol) while maintaining the temperature below 90°C.[7] This strong oxidizing agent selectively oxidizes a methyl group to a carboxylic acid under these conditions.

-

After the reaction is complete (indicated by the disappearance of the purple permanganate color), cool the mixture and filter off the manganese dioxide byproduct.

-

Acidify the filtrate to pH 2 with HCl to precipitate the carboxylic acid.[7]

-

-

Esterification to Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate:

-

Suspend the dried 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (0.1 mol) in methanol (200 mL).

-

Add concentrated sulfuric acid (2 mL) as a catalyst.

-

Reflux the mixture for 8-12 hours. The excess methanol serves as both solvent and reactant, driving the equilibrium towards the ester product according to Le Chatelier's principle.

-

Cool the reaction, neutralize the excess acid with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude methyl ester.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain a pure, crystalline solid. The melting point of the pure compound is 83°C.[8]

-

Core Structural Analysis: A Multi-Technique Approach

No single technique provides the complete picture. True structural integrity is achieved by integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and, when necessary, X-ray Crystallography.

Workflow for Comprehensive Structural Validation

Caption: Integrated workflow for the structural validation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Expertise & Causality: The choice of solvent is critical. While CDCl₃ is common, using DMSO-d₆ is often advantageous for pyrazoles as the acidic N-H proton is more likely to be observed as a distinct, albeit sometimes broad, signal. A key feature of N-H pyrazoles is prototropic tautomerism , a rapid equilibrium between two forms where the proton resides on either nitrogen atom.[9][10] At room temperature, this exchange can be fast on the NMR timescale, leading to a broadening of the signals for the C3 and C5 carbons and their attached methyl groups.[9] This is not an impurity; it is a fundamental dynamic property of the molecule.

Predicted NMR Data (in DMSO-d₆, reference TMS at 0 ppm)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| N-H | ~12.5 | Broad Singlet | 1H | Pyrazole N-H |

| O-CH₃ | ~3.70 | Singlet | 3H | Ester Methyl |

| C3-CH₃ & C5-CH₃ | ~2.35 | Singlet (may be broad) | 6H | Pyrazole Methyls |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~163 | Ester Carbonyl |

| C3 & C5 | ~145 (Broad) | Pyrazole Ring Carbons |

| C4 | ~108 | Pyrazole Ring Carbon |

| O-CH₃ | ~51 | Ester Methyl |

| C3-CH₃ & C5-CH₃ | ~12 (Broad) | Pyrazole Methyls |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Acquisition:

-

Acquire a ¹H NMR spectrum. Ensure sufficient relaxation delay (d1) time (e.g., 5 seconds) to allow for accurate integration, especially of potentially broad signals.

-

Acquire a ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

(Optional but Recommended): Perform 2D NMR experiments like HSQC (to correlate protons to their attached carbons) and HMBC (to see long-range C-H correlations) to definitively assign all signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expertise & Causality: The diagnostic value of IR lies in its ability to confirm the presence of the ester carbonyl (C=O) and the pyrazole N-H bond. The N-H stretch is often broad due to hydrogen bonding in the solid state. The C=O stretch will be sharp and strong, and its position can give clues about conjugation (which is present here).

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200 - 3100 | Medium, Broad | N-H Stretch | Pyrazole N-H |

| 2990 - 2850 | Medium | C-H Stretch | Methyl groups |

| ~1710 | Strong, Sharp | C=O Stretch | Ester Carbonyl |

| 1600 - 1500 | Medium | C=N, C=C Stretch | Pyrazole Ring |

| ~1250 | Strong | C-O Stretch | Ester C-O |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to subtract atmospheric CO₂ and H₂O signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Analysis: Apply pressure using the anvil to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

Mass Spectrometry (MS)

MS provides the exact molecular weight and, through fragmentation patterns, further corroborates the proposed structure.

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the gold standard. It provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the molecular formula (C₇H₁₀N₂O₂). Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which will primarily show the protonated molecule [M+H]⁺.

Predicted Mass Spectrometry Data

| Ion | Calculated m/z | Expected m/z (HRMS) | Interpretation |

| [M]⁺ | 154.07 | - | Molecular Ion |

| [M+H]⁺ | 155.08 | 155.0815 | Protonated Molecule |

| [M-OCH₃]⁺ | 123.06 | 123.0553 | Loss of methoxy radical |

| [M-COOCH₃]⁺ | 95.06 | 95.0604 | Loss of carbomethoxy group |

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The Time-of-Flight (TOF) analyzer will provide the high mass accuracy required.

X-ray Crystallography

When all other data are collected but ambiguity remains, or when the absolute 3D structure and intermolecular interactions in the solid state are required, single-crystal X-ray crystallography is the definitive technique.[11][12]

Expertise & Causality: This method is unparalleled because it provides a direct visualization of the molecular structure, including bond lengths, bond angles, and crystal packing.[13] It is the ultimate arbiter of structure, confirming connectivity and stereochemistry without ambiguity. The primary prerequisite, and often the main challenge, is growing a single, high-quality crystal suitable for diffraction.

Experimental Workflow: X-ray Crystallography

-

Crystal Growth: Grow single crystals by slow evaporation of a saturated solution of the compound in a suitable solvent, vapor diffusion, or slow cooling.

-

Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. A structural model is built into the electron density and refined to generate the final, precise 3D structure.[14]

Conclusion: A Unified Structural Narrative

The structural analysis of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a case study in synergistic analytical science. NMR spectroscopy maps the proton and carbon backbone and reveals the dynamic nature of tautomerism.[9] IR spectroscopy provides a rapid confirmation of essential functional groups.[15] High-resolution mass spectrometry definitively establishes the molecular formula.[10] Finally, X-ray crystallography can offer an irrefutable snapshot of the molecule's three-dimensional architecture.[16] By thoughtfully applying these techniques and understanding the causality behind each experimental choice, researchers can validate the structure of this important heterocyclic building block with the highest degree of scientific integrity, paving the way for its successful application in drug discovery and development.

References

-

Stenutz, R. (n.d.). methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3813. Available from: [Link]

-

ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Retrieved from [Link]

-

Tumkevicius, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3813. Available from: [Link]

-

NIST. (n.d.). 3,5-Dimethylpyrazole. In NIST Chemistry WebBook. Retrieved from [Link]

-

TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

-

MDPI. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7114. Available from: [Link]

- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

- Google Patents. (n.d.). Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.

-

Patole, S. S. (n.d.). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research (IJFMR). Available from: [Link]

-

PubChem. (n.d.). ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

ACS Publications. (2026). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. Retrieved from [Link]

- Google Patents. (n.d.). METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF.

-

PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Retrieved from [Link]

- Google Patents. (n.d.). WO2010095024A2 - An improved process for the preparation of celecoxib.

-

ACS Publications. (n.d.). New Celecoxib Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

-

ResearchGate. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

-

PubMed Central. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. Retrieved from [Link]

-

ResearchGate. (n.d.). X‐ray structure of pyrazole 16a. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Retrieved from [Link]

-

NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations.... Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijfmr.com [ijfmr.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tsijournals.com [tsijournals.com]

- 7. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate [stenutz.eu]

- 9. epubl.ktu.edu [epubl.ktu.edu]

- 10. Synthesis and Characterization of Novel Methyl (3)5-(<i>N</i>-Boc-piperidinyl)-1<i>H</i>-pyrazole-4-carboxylates - ProQuest [proquest.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Elucidation of a Versatile Heterocycle

Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with any novel compound, the unambiguous confirmation of its molecular structure is a critical first step in its development and application. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation in organic chemistry, providing a detailed fingerprint of a molecule's atomic framework. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, providing field-proven insights into the interpretation of its spectral data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

The Power of NMR in Characterizing Pyrazole Derivatives

NMR spectroscopy is an unparalleled tool for probing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei within a molecule. By analyzing parameters such as chemical shift (δ), spin-spin coupling (J), and signal integration, we can deduce the connectivity of atoms and infer detailed structural features. For pyrazole derivatives, NMR is particularly insightful for determining substitution patterns and understanding dynamic processes such as annular tautomerism.

Annular Tautomerism in Pyrazoles

A key characteristic of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. This rapid exchange can lead to time-averaged signals in the NMR spectrum, particularly for the C3 and C5 carbons and their attached substituents.[1] The rate of this exchange is often influenced by the solvent and temperature.[1] In the case of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, the presence of identical methyl groups at the C3 and C5 positions results in a time-averaged C₂ᵥ symmetry on the NMR timescale, simplifying the spectrum.

Predicted ¹H NMR Spectral Data of Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

The ¹H NMR spectrum of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is predicted to exhibit three distinct signals. The chemical shifts are influenced by the electron-withdrawing nature of the methoxycarbonyl group and the electron-donating effect of the methyl groups.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~12.0 - 13.0 | Broad Singlet | 1H | N-H | The N-H proton of pyrazoles is typically deshielded and often appears as a broad signal due to chemical exchange and quadrupolar broadening from the adjacent nitrogen atoms.[1] Its chemical shift can be highly dependent on solvent and concentration. |

| 2 | ~3.8 | Singlet | 3H | O-CH₃ | The protons of the methyl ester group are in a relatively shielded environment and are expected to appear as a sharp singlet. This is a characteristic chemical shift for methyl esters. |

| 3 | ~2.4 | Singlet | 6H | C3-CH₃ & C5-CH₃ | Due to rapid annular tautomerism, the two methyl groups at positions 3 and 5 become chemically equivalent and will appear as a single, sharp singlet integrating to six protons. |

Predicted ¹³C NMR Spectral Data of Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, four signals are predicted for the pyrazole ring and its substituents, along with a signal for the carbonyl carbon of the ester.

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~164 | C=O | The carbonyl carbon of the ester group is significantly deshielded and appears at a characteristic downfield chemical shift. |

| 2 | ~145 | C3 & C5 | Due to tautomerism, the C3 and C5 carbons are equivalent and will appear as a single, potentially broadened signal.[2] Their chemical shift is influenced by the attached methyl groups and the nitrogen atoms of the ring. The experimental value for 3,5-dimethylpyrazole is around 144 ppm.[1] |

| 3 | ~108 | C4 | The C4 carbon is shielded relative to C3 and C5. The presence of the electron-withdrawing methoxycarbonyl group will cause a downfield shift compared to the unsubstituted 3,5-dimethylpyrazole (which appears around 103-105 ppm).[1] |

| 4 | ~51 | O-CH₃ | The carbon of the methyl ester group is found in the typical range for such functionalities. |

| 5 | ~12 | C3-CH₃ & C5-CH₃ | The carbons of the two equivalent methyl groups are highly shielded and appear at a characteristic upfield chemical shift. The experimental value for 3,5-dimethylpyrazole is around 10-12 ppm.[1] |

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate with the predicted NMR assignments.

Caption: Molecular structure of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for a compound like methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, the following experimental workflow is recommended.

I. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. Ensure the solvent is of high purity and dry to minimize interfering signals, especially for observing the N-H proton.[1]

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

II. NMR Spectrometer Setup

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tuning and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.

III. Data Acquisition

-

¹H NMR Spectrum:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay to at least 1-2 seconds.

-

-

¹³C NMR Spectrum:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger spectral width (e.g., 0-220 ppm) is required.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 128 or more) and a longer acquisition time will be necessary.

-

-

2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, confirming which protons are attached to which carbons.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular framework.[1]

-

IV. Data Processing

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical steps involved in the acquisition and interpretation of NMR data for methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

Caption: A streamlined workflow for the acquisition and analysis of NMR data.

Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. By understanding the principles of NMR spectroscopy and the specific structural features of pyrazole derivatives, researchers, scientists, and drug development professionals can confidently interpret the NMR spectra of this and related compounds. The provided experimental protocol and logical workflow serve as a practical guide for obtaining and analyzing high-quality NMR data, ensuring the accurate structural characterization of these important molecules.

References

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

-

Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Retrieved from [Link]

-

Elguero, J., Claramunt, R. M., & Silva, A. M. S. (2010). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. Arkivoc, 2011(1), 19-28. Retrieved from [Link]

-

Jimeno, M. L., Toiron, C., Elguero, J., Claramunt, R. M., & de la Cruz, M. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Analytical Fingerprint: A Deep Dive into the Mass Spectrometry of Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore the intricate fragmentation pathways of this molecule under common ionization techniques, offering a predictive framework for its identification and characterization. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of novel chemical entities. We will delve into the causal mechanisms behind observed fragmentation patterns, present detailed experimental protocols for robust analysis, and provide visual aids to clarify complex processes.

Introduction: The Significance of Pyrazole Carboxylates

Pyrazole derivatives are a cornerstone in modern pharmacology and agrochemistry, exhibiting a wide array of biological activities. The specific molecule under investigation, methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, serves as a versatile building block in the synthesis of more complex molecules. Its structural integrity and purity are paramount, making mass spectrometry an indispensable tool for its analysis. Understanding the molecule's behavior in the mass spectrometer is not merely an academic exercise; it is a critical step in quality control, metabolite identification, and the rational design of new pyrazole-based compounds.

The stability of the pyrazole ring, coupled with the reactivity of the ester and methyl substituents, gives rise to a unique mass spectrometric "fingerprint." This guide will dissect this fingerprint, providing the foundational knowledge necessary for confident structural confirmation.

Ionization Techniques: Choosing the Right Tool for the Job

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, two techniques are of primary relevance: Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Electron Ionization (EI): This is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation. EI is exceptionally well-suited for structural elucidation due to the wealth of information contained within the fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it is a powerful method for the analysis of volatile and thermally stable compounds like our target molecule.

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique.[1] It is ideal for generating intact molecular ions (or protonated molecules, [M+H]⁺) with minimal fragmentation. This is particularly useful for confirming the molecular weight of a compound and is often coupled with Liquid Chromatography (LC-MS) for the analysis of less volatile or thermally labile molecules. While providing less structural information from fragmentation in the source, tandem mass spectrometry (MS/MS) can be employed to induce and analyze fragmentation of the selected precursor ion.

For the purpose of in-depth structural characterization, this guide will primarily focus on the fragmentation patterns observed under Electron Ionization.

The Fragmentation Pathway of Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate under Electron Ionization

The molecular weight of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (C₇H₁₀N₂O₂) is 154.17 g/mol . Upon electron ionization, the molecule will form a molecular ion (M⁺˙) with an m/z of 154. The subsequent fragmentation is a logical cascade of events dictated by the relative bond strengths and the stability of the resulting fragments.

The fragmentation of pyrazole derivatives is known to follow two main pathways: the expulsion of hydrogen cyanide (HCN) and the loss of a nitrogen molecule (N₂).[2] For esters, a common fragmentation is the loss of the alkoxy group.[3][4] The presence of methyl groups on the aromatic pyrazole ring also influences the fragmentation, often leading to the formation of stable tropylium-like ions.[5]

Here, we propose a detailed fragmentation pathway:

Initial Fragmentation Steps:

-

Loss of the Methoxy Radical (•OCH₃): This is a very common fragmentation pathway for methyl esters.[3][6] The cleavage of the C-O bond results in the formation of a stable acylium ion.

-

M⁺˙ (m/z 154) → [M - •OCH₃]⁺ (m/z 123)

-

-

Loss of a Methyl Radical (•CH₃): The methyl groups on the pyrazole ring can be lost as radicals.

-

M⁺˙ (m/z 154) → [M - •CH₃]⁺ (m/z 139)

-

Secondary Fragmentation of Key Ions:

The initial fragments will undergo further fragmentation, providing more structural information.

-

Fragmentation of the m/z 123 ion:

-

Loss of Carbon Monoxide (CO): Acylium ions readily lose CO to form a stable cation.

-

[m/z 123]⁺ → [m/z 123 - CO]⁺ (m/z 95)

-

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the pyrazole ring.

-

[m/z 123]⁺ → [m/z 123 - HCN]⁺ (m/z 96)

-

-

-

Fragmentation of the m/z 139 ion:

-

Loss of Carbon Monoxide (CO):

-

[m/z 139]⁺ → [m/z 139 - CO]⁺ (m/z 111)

-

-

Loss of Hydrogen Cyanide (HCN):

-

[m/z 139]⁺ → [m/z 139 - HCN]⁺ (m/z 112)

-

-

Summary of Predicted Key Fragments:

| m/z Value | Proposed Fragment | Origin |

| 154 | [C₇H₁₀N₂O₂]⁺˙ | Molecular Ion |

| 139 | [M - •CH₃]⁺ | Loss of a methyl radical |

| 123 | [M - •OCH₃]⁺ | Loss of the methoxy radical |

| 112 | [M - •CH₃ - HCN]⁺ | Loss of HCN from m/z 139 |

| 111 | [M - •CH₃ - CO]⁺ | Loss of CO from m/z 139 |

| 96 | [M - •OCH₃ - HCN]⁺ | Loss of HCN from m/z 123 |

| 95 | [M - •OCH₃ - CO]⁺ | Loss of CO from m/z 123 |

Visualizing the Fragmentation Pathway:

Caption: Proposed EI fragmentation of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

A self-validating protocol is essential for obtaining reproducible and reliable mass spectra. The following outlines a standard procedure for the GC-MS analysis of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

4.1. Sample Preparation

-

Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate. A typical concentration is 1 mg/mL.

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.

4.2. Gas Chromatography (GC) Parameters

The goal of the GC is to separate the analyte from any impurities and deliver a sharp peak to the mass spectrometer.

-

Injector:

-

Mode: Splitless (for higher sensitivity) or Split (e.g., 20:1, for higher concentrations).

-

Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent, is suitable.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

4.3. Mass Spectrometry (MS) Parameters

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).

Experimental Workflow Diagram:

Caption: A typical workflow for the GC-MS analysis of a pyrazole derivative.

Trustworthiness and Self-Validation

The robustness of this analytical approach is ensured by several key factors:

-

Reproducibility of Fragmentation: EI fragmentation is highly reproducible under standardized conditions, allowing for direct comparison with library spectra.

-

Chromatographic Retention Time: The retention time from the GC provides an orthogonal piece of data for compound confirmation.

-

Isotopic Pattern: High-resolution mass spectrometry can be used to confirm the elemental composition of the molecular ion and its fragments based on their exact mass and isotopic distribution.

Conclusion

The mass spectrometry of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate under electron ionization provides a rich and predictable fragmentation pattern that is highly characteristic of its structure. By understanding the fundamental principles of pyrazole and ester fragmentation, researchers can confidently identify this compound and its analogs. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality, reproducible data. As with any analytical technique, a thorough understanding of the underlying chemical principles is paramount for accurate interpretation and troubleshooting.

References

-

Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. (2022, December 2). YouTube. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectra of Aromatic Esters. (n.d.). ACS Publications. Retrieved from [Link]

-

Frizzo, C. P., Hennemann, B. L., Kuhn, B. L., Wust, K. M., Paz, A. V., Martins, M. A. P., Zanatta, N., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. Retrieved from [Link]

-

Kádár, G., Schlosser, G., & Hudecz, F. (2013). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 48(7), 774-780. Retrieved from [Link]

-

Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2020, March 20). ACS Omega. Retrieved from [Link]

-

Previs, S. F., & Brunengraber, H. (1998). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. Journal of the American Society for Mass Spectrometry, 9(9), 945-951. Retrieved from [Link]

-

Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. (n.d.). Frontiers. Retrieved from [Link]

-

Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. (2021). Metabolites, 11(11), 748. Retrieved from [Link]

-

Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. (1998). Journal of the American Society for Mass Spectrometry, 9(9), 945-951. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 138. Retrieved from [Link]

-

Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. (2020). ResearchGate. Retrieved from [Link]

-

Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (n.d.). JoVE. Retrieved from [Link]

-

Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2015). Acta Chimica Slovenica, 62(1), 136-151. Retrieved from [Link]

-

Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2023). ACS Omega. Retrieved from [Link]

-

Video: Mass Spectrometry: Aromatic Compound Fragmentation. (n.d.). JoVE. Retrieved from [Link]

-

Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2022). PLoS ONE, 17(5), e0267783. Retrieved from [Link]

Sources

- 1. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 5. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

- 6. youtube.com [youtube.com]

A Technical Guide to Ethyl 5-methyl-1H-pyrazole-3-carboxylate (C₇H₁₀N₂O₂): Nomenclature, Synthesis, and Characterization for Drug Discovery Applications

Abstract

The pyrazole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] This technical guide provides an in-depth analysis of a specific pyrazole derivative with the molecular formula C₇H₁₀N₂O₂, identified as Ethyl 5-methyl-1H-pyrazole-3-carboxylate. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the precise IUPAC nomenclature, a validated synthesis protocol, extensive characterization data, and known applications. By elucidating the causal reasoning behind experimental choices and grounding all claims in authoritative references, this guide aims to empower researchers to confidently synthesize, identify, and utilize this versatile chemical building block in their drug discovery endeavors.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug design.[2][3][4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with biological targets. This has led to the development of numerous FDA-approved drugs containing the pyrazole core, spanning therapeutic areas such as inflammation, oncology, and infectious diseases.[1][4] The derivative C₇H₁₀N₂O₂, specifically Ethyl 5-methyl-1H-pyrazole-3-carboxylate, serves as a critical intermediate and building block for more complex bioactive molecules, making a thorough understanding of its properties essential for the medicinal chemist.[5][6]

Part 1: IUPAC Nomenclature and Structural Elucidation

Correctly identifying a chemical compound is fundamental to scientific integrity. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds, ensuring unambiguous communication.

Decoding the IUPAC Name: Ethyl 5-methyl-1H-pyrazole-3-carboxylate

The IUPAC name for this C₇H₁₀N₂O₂ isomer is ethyl 5-methyl-1H-pyrazole-3-carboxylate .[7][8] Let's dissect this name to understand the molecule's structure:

-

Pyrazole : This is the parent heterocycle, a five-membered ring with two adjacent nitrogen atoms.[9]

-

1H-pyrazole : This indicates the position of the saturating hydrogen atom (the 'indicated hydrogen') is on the nitrogen at position 1. By convention, numbering in pyrazoles starts at one of the nitrogen atoms and proceeds around the ring to give substituents the lowest possible locants.

-

5-methyl : A methyl group (-CH₃) is attached to the carbon atom at position 5 of the pyrazole ring.

-

3-carboxylate : A carboxylate group (-COO⁻) is attached to the carbon atom at position 3.

-

Ethyl : An ethyl group (-CH₂CH₃) is attached to the oxygen of the carboxylate group, forming an ester.

This systematic naming precisely describes the connectivity of all atoms within the molecule.

Key Chemical Identifiers

For unambiguous documentation and database searching, several identifiers are used.

| Identifier | Value | Source |

| IUPAC Name | ethyl 5-methyl-1H-pyrazole-3-carboxylate | [7] |

| CAS Number | 4027-57-0 | [8] |

| Molecular Formula | C₇H₁₀N₂O₂ | [7][8] |

| Molecular Weight | 154.17 g/mol | [7] |

| SMILES String | CCOC(=O)C1=NNC(=C1)C | [7] |

| InChIKey | BOTXQJAHRCGJEG-UHFFFAOYSA-N | [7][8] |

Part 2: Synthesis Protocol and Mechanistic Insights

A reliable and reproducible synthesis is paramount for any research application. The most common and efficient method for constructing this pyrazole derivative is through a Knorr-type condensation reaction.

Experimental Protocol: Synthesis from Ethyl 2,4-dioxovalerate

This protocol is adapted from established literature procedures.[10]

Reaction Scheme: Starting Materials: Ethyl 2,4-dioxovalerate and Hydrazine Hydrate Product: Ethyl 5-methyl-1H-pyrazole-3-carboxylate

Step-by-Step Methodology:

-

Reaction Setup: To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in a suitable solvent such as ethanol (EtOH), add a catalytic amount of glacial acetic acid (AcOH). The use of ethanol as a solvent is ideal due to its ability to dissolve both the reactants and facilitate the reaction, while the acetic acid catalyzes the initial condensation step.

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. This is a critical step to control the exothermic nature of the initial reaction between the diketone and hydrazine. Slowly add hydrazine monohydrate (1.1 to 1.5 equivalents) dropwise to the stirred solution.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for approximately 15 hours to ensure the reaction proceeds to completion.

-

Work-up and Isolation: Pour the reaction mixture into water and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step quenches the acid catalyst and precipitates the product if it is a solid.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (EtOAc) three times. Ethyl acetate is chosen for its excellent partitioning coefficient for the product and its immiscibility with water.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification (Optional): The resulting product, ethyl 5-methyl-1H-pyrazole-3-carboxylate, is often obtained as a white solid of sufficient purity for subsequent steps.[10] If further purification is needed, recrystallization from an appropriate solvent system or column chromatography can be employed.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Part 3: Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data presented below are representative of what is expected for ethyl 5-methyl-1H-pyrazole-3-carboxylate.

Summary of Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~6.5 (s, 1H, pyrazole-H), ~4.3 (q, 2H, OCH₂), ~2.3 (s, 3H, CH₃), ~1.3 (t, 3H, OCH₂CH₃)[10] |

| Mass Spec (EI-MS) | m/z: 155 [M+H]⁺, 154 [M]⁺[7][10] |

| IR Spectroscopy | Key Peaks (cm⁻¹): N-H stretch, C=O stretch (ester), C=N stretch |

Interpreting the Data

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint. The singlet at ~6.5 ppm is characteristic of the lone proton on the pyrazole ring. The quartet and triplet signals are classic indicators of an ethyl group, while the sharp singlet at ~2.3 ppm confirms the presence of the methyl group attached to the ring.

-

Mass Spectrometry: The mass spectrum validates the molecular weight of the compound. The presence of a molecular ion peak [M]⁺ at m/z 154 and a protonated molecular ion [M+H]⁺ at m/z 155 confirms the elemental composition C₇H₁₀N₂O₂.[10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the key functional groups. A broad peak corresponding to the N-H stretch is expected, along with a strong, sharp absorption for the ester carbonyl (C=O) group.

Part 4: Applications in Research and Drug Development

Ethyl 5-methyl-1H-pyrazole-3-carboxylate is more than a simple chemical; it is a valuable starting material for synthesizing a range of more complex molecules with potential therapeutic applications.

-

Scaffold for Anti-Inflammatory Agents: Pyrazole derivatives are known to exhibit significant anti-inflammatory activity.[6] This compound serves as a key precursor for creating series of substituted pyrazoles that can be evaluated for their ability to modulate inflammatory pathways, potentially leading to new non-steroidal anti-inflammatory drugs (NSAIDs) with improved side-effect profiles.[6]

-

Intermediate for Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors used in oncology. The functional groups on this molecule (the ester and the N-H group) provide reactive handles for further chemical modification, allowing for its incorporation into larger molecules designed to target specific protein kinases.

-

Biochemical Reagent: It is used as a biochemical reagent and organic compound in life science research, for instance, in the synthesis of 1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid.[5]

The following diagram illustrates the role of this compound as a foundational building block.

Caption: Role as a versatile building block in medicinal chemistry.

Part 5: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several potential hazards.

| Hazard Statement | Description |

| H315 | Causes skin irritation[7] |

| H319 | Causes serious eye irritation[7] |

| H302/H312/H332 | Harmful if swallowed, in contact with skin, or if inhaled (reported in some classifications)[7] |

Handling Precautions:

-

Always handle this chemical in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

References

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazole. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures and numbering of pyrazole 1, dihydropyrazole (pyrazoline) tautomers 2–4 and pyrazolidine 5. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 1,3-dimethyl-1h-pyrazole-5-carboxylate (C7H10N2O2). Retrieved from [Link]

-

PubChemLite. (n.d.). C7H10N2O2 - Explore. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methylene-bisacrylamide. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. ijnrd.org [ijnrd.org]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 9. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 11. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

An In-depth Technical Guide to Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate: A Privileged Scaffold in Modern Drug Discovery

This technical guide provides a comprehensive overview of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. We will delve into its chemical properties, synthesis, reactivity, and its pivotal role as a versatile building block in the creation of a wide array of biologically active molecules. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, and understanding the nuances of this specific derivative is key to unlocking its full potential in therapeutic innovation.[1][2][3][4]

Core Compound Identification and Physicochemical Properties

Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a solid at room temperature with a molecular formula of C₇H₁₀N₂O₂.[5] While a specific CAS number for this compound is not widely indexed in major chemical databases, its molecular structure and properties can be confidently defined. For its corresponding ethyl ester, ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, the registered CAS number is 35691-93-1.[6] The parent carboxylic acid, 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, is also commercially available.[7]

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | [5] |

| Molecular Weight | 154.17 g/mol | [5] |

| IUPAC Name | methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | N/A |

| SMILES | COC(=O)c1c(C)[nH]nc1C | [5] |

| InChIKey | HYULAOVKUFWMCB-UHFFFAOYSA-N | [5] |

| Melting Point | 83 °C | [5] |

| Appearance | White to off-white solid | Inferred |

Synthesis and Mechanism

The synthesis of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is typically achieved through a classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This method is robust, generally high-yielding, and allows for a variety of substitutions on the pyrazole ring.

Synthetic Pathway

The most direct route involves the reaction of methyl 2-acetyl-3-oxobutanoate with hydrazine hydrate. The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-ketoester, followed by cyclization and dehydration to form the stable aromatic pyrazole ring.

Caption: Synthetic workflow for methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

Detailed Experimental Protocol

Materials:

-

Methyl 2-acetyl-3-oxobutanoate

-

Hydrazine hydrate (80% in water)

-

Ethanol

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol (10 volumes).

-

Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the resulting residue, add distilled water (10 volumes) and acidify to pH ~6 with 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 5 volumes) and then with brine (1 x 5 volumes).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate as a crystalline solid.

Spectroscopic Characterization

The structure of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate can be unequivocally confirmed by standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups on the pyrazole ring (around δ 2.2-2.5 ppm), a singlet for the methyl ester protons (around δ 3.8 ppm), and a broad singlet for the N-H proton (which may be exchangeable with D₂O and its chemical shift can vary).[8][9][10]

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the two pyrazole methyl carbons (around δ 10-15 ppm), the ester methyl carbon (around δ 51 ppm), the quaternary carbons of the pyrazole ring (C3, C4, and C5), and the carbonyl carbon of the ester group (around δ 164 ppm).[8][11]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretching vibration (around 3200-3400 cm⁻¹), C-H stretching of the methyl groups (around 2900-3000 cm⁻¹), and a strong carbonyl (C=O) stretching absorption for the ester (around 1700-1720 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (154.17 g/mol ).

The Role of Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate in Drug Discovery